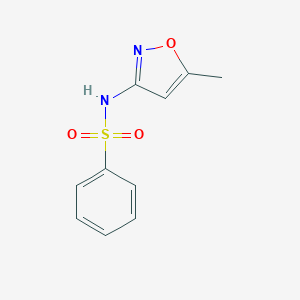

N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNUDFDMVUDDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017800 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-79-7 | |

| Record name | Desaminosulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives. This class of compounds, which includes the well-known antibacterial agent sulfamethoxazole, is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document will delve into the core synthetic pathways, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and a strong emphasis on scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazole-Sulfonamide Scaffold

The combination of the isoxazole ring and a sulfonamide moiety creates a privileged scaffold in drug discovery. The isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to the biological activity of these molecules.[2]

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antibiotics.[3] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor to essential nucleic acids, thus exerting a bacteriostatic effect.[4]

The archetypal molecule of this class, sulfamethoxazole, exemplifies the successful fusion of these two pharmacophores. It is a broad-spectrum bacteriostatic antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[5] The derivatization of the this compound core has led to the discovery of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[5][6][7] This guide will focus on the key synthetic methodologies to access this important class of molecules.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around two key bond formations: the construction of the isoxazole ring and the formation of the sulfonamide linkage. The sequence of these events can be varied, leading to different synthetic routes.

2.1. Strategy 1: Formation of the Sulfonamide Bond as the Key Step

This is the most direct and widely employed approach. It involves the reaction of a pre-formed 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. This strategy is convergent and allows for the late-stage introduction of diversity on the benzenesulfonyl portion of the molecule.

The commercial availability of 3-amino-5-methylisoxazole simplifies this synthetic route. However, for large-scale synthesis or the preparation of analogues, an efficient in-house synthesis is often required. Several methods have been reported for its preparation.[8][9][10]

One common laboratory-scale synthesis involves the reaction of hydroxylamine with a suitable three-carbon building block. For instance, reacting hydroxylamine hydrochloride with 3-hydroxybutanenitrile in the presence of a base like potassium carbonate, followed by cyclization promoted by a Lewis acid such as iron(III) chloride, yields 3-amino-5-methylisoxazole.[8]

Another approach starts from more readily available materials like ethyl acetate and acetonitrile. These can be condensed to form acetoacetonitrile, which then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Subsequent ring closure with hydroxylamine under basic conditions affords the desired 3-amino-5-methylisoxazole.[9]

The reaction between 3-amino-5-methylisoxazole and a substituted benzenesulfonyl chloride is a classic nucleophilic substitution at the sulfonyl sulfur.[11] The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Pyridine is a common choice as it can also act as a catalyst.[12]

Diagram 1: General Scheme for Sulfonamide Formation

Caption: Reaction of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride.

A notable example is the synthesis of N-(4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a metabolite of sulfamethoxazole. This is achieved by reacting 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride in pyridine.[12]

Experimental Protocol: Synthesis of N-(4-acetamidophenyl)-N-(5-methyl-3-isoxazolyl)sulfonamide

Materials:

-

3-Amino-5-methylisoxazole

-

p-Acetamidobenzenesulfonyl chloride

-

Anhydrous Pyridine

-

Ethyl acetate

-

Water

-

1 M Hydrochloric acid

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3-amino-5-methylisoxazole (1.0 eq) in anhydrous pyridine, add p-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and 1 M aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the target compound.[12]

2.2. Strategy 2: Construction of the Isoxazole Ring as the Final Step

Various methods for isoxazole synthesis have been developed, many of which are metal-free.[13] A common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2]

Diagram 2: Retrosynthetic Analysis for Isoxazole Ring Formation Strategy

Caption: Retrosynthetic approach for building the isoxazole ring onto a sulfonamide scaffold.

For example, a terminal alkyne attached to the benzenesulfonamide backbone can react with a nitrile oxide generated in situ from an oxime to form the 3,5-disubstituted isoxazole ring.[2] This method offers high regioselectivity.

More recently, ultrasound-assisted and microwave-assisted syntheses have emerged as green and efficient alternatives for the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[14]

Derivatization of the this compound Core

Once the core scaffold is synthesized, further derivatization can be carried out to explore the structure-activity relationship (SAR). The primary amine group of sulfamethoxazole (p-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) is a common site for modification.

For instance, the amino group can be acylated, alkylated, or converted to a Schiff base, which can then be used to introduce other heterocyclic moieties.[4][15] These modifications can significantly impact the pharmacological profile of the resulting compounds, leading to derivatives with enhanced antibacterial, anticancer, or anti-inflammatory properties.[5][6]

A study by Sahoo et al. describes the synthesis of a series of azo-linked sulfamethoxazole derivatives by diazotizing the amino group and coupling it with various phenolic and enolic compounds.[6][7] These derivatives exhibited interesting analgesic, anti-inflammatory, and antioxidant activities.

Characterization and Data Analysis

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Table 1: Key Spectroscopic Data for a Representative Derivative

| Technique | Key Features |

| ¹H NMR | Signals for the methyl group on the isoxazole ring (singlet, ~2.3 ppm), the isoxazole proton (singlet, ~6.1 ppm), and aromatic protons. The sulfonamide NH proton often appears as a broad singlet at a downfield chemical shift.[12] |

| ¹³C NMR | Resonances for the carbons of the isoxazole and benzene rings, as well as the methyl carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, C=O stretch (if present), and SO₂ stretching vibrations. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

Conclusion

The synthesis of this compound derivatives is a well-established field with robust and versatile synthetic methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The ability to readily derivatize the core scaffold provides a powerful platform for the discovery of new therapeutic agents with improved efficacy and a broader spectrum of biological activities. This guide has provided an in-depth overview of the key synthetic approaches, practical experimental guidance, and the importance of this chemical class in modern drug discovery.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 7. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Mechanism of Action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

Introduction

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, more commonly known as Sulfamethoxazole, is a sulfonamide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria, a pathway that is absent in humans, thereby providing a therapeutic window. This guide provides a comprehensive exploration of the molecular mechanism of action of Sulfamethoxazole, intended for researchers, scientists, and professionals in drug development. We will delve into its primary antibacterial activity, the synergistic effects when combined with other drugs, and the emerging applications of its derivatives.

Part 1: The Core Mechanism - Inhibition of Folic Acid Synthesis

The primary antibacterial action of Sulfamethoxazole is its interference with the de novo synthesis of folic acid (vitamin B9) in bacteria.[1] Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, DNA and RNA. Bacteria must synthesize their own folic acid, as they are impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an ideal target for selective toxicity.

Molecular Target: Dihydropteroate Synthetase (DHPS)

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthetase (DHPS).[1] This structural mimicry allows Sulfamethoxazole to act as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the folic acid synthesis pathway.

Signaling Pathway: Disruption of Folate Metabolism

The inhibition of DHPS by Sulfamethoxazole initiates a cascade of events that ultimately leads to bacterial cell death or growth inhibition (bacteriostatic effect). The depletion of dihydrofolate, and subsequently tetrahydrofolate, stalls the production of purines, thymidine, and certain amino acids, thereby halting DNA replication, transcription, and protein synthesis.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole.

Synergistic Action with Trimethoprim

To enhance its efficacy and combat the development of bacterial resistance, Sulfamethoxazole is frequently co-administered with Trimethoprim.[1] Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade of two critical steps in the same metabolic pathway results in a synergistic bactericidal effect, making the combination more potent than either drug alone.[1]

Part 2: Experimental Validation of the Mechanism of Action

The elucidation of Sulfamethoxazole's mechanism of action has been underpinned by a variety of in vitro and in vivo experiments. These protocols serve as a self-validating system to confirm the drug's activity and selectivity.

Experimental Protocol 1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Sulfamethoxazole against a target bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Sulfamethoxazole: A series of twofold dilutions of Sulfamethoxazole are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth without bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Sulfamethoxazole that completely inhibits visible bacterial growth.

Causality behind Experimental Choices: This method directly assesses the bacteriostatic or bactericidal effect of the compound on bacterial growth, providing a quantitative measure of its potency. The use of standardized inoculums and controls ensures reproducibility and validity.

Experimental Protocol 2: Dihydropteroate Synthetase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of Sulfamethoxazole on the DHPS enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant DHPS enzyme, PABA, and dihydropteridine pyrophosphate are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of Sulfamethoxazole.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates.

-

Detection of Product Formation: The formation of dihydropteroate is monitored over time, typically using a spectrophotometric or fluorometric method.

-

Calculation of IC50: The concentration of Sulfamethoxazole that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Causality behind Experimental Choices: This biochemical assay directly measures the interaction between the drug and its molecular target, providing direct evidence of enzyme inhibition and allowing for the determination of the inhibitor's potency.

Caption: Key Experimental Workflows for Validating the Mechanism of Action.

Part 3: Beyond Antibacterial Activity - Emerging Mechanisms of Sulfamethoxazole Derivatives

While the primary role of Sulfamethoxazole is as an antibiotic, recent research has explored the therapeutic potential of its derivatives in other areas.

Anti-inflammatory and Analgesic Effects

Certain derivatives of this compound have been shown to exhibit anti-inflammatory and analgesic properties.[3] Molecular docking studies suggest that these compounds can bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] This dual functionality opens avenues for the development of novel anti-inflammatory agents with potential antimicrobial properties.

Antiviral Activity

Interestingly, benzenesulfonamide-containing derivatives have been investigated as potential inhibitors of the HIV-1 capsid (CA) protein.[4][5] These compounds have been shown to disrupt the assembly and disassembly of the viral capsid, a critical process for viral replication.[5] This highlights the versatility of the benzenesulfonamide scaffold in targeting diverse protein-protein interactions.

Conclusion

This compound (Sulfamethoxazole) remains a clinically significant antibiotic due to its well-defined and selective mechanism of action. Its ability to competitively inhibit dihydropteroate synthetase in the bacterial folic acid synthesis pathway provides a robust rationale for its use. The synergistic combination with Trimethoprim further enhances its therapeutic value. The exploration of its derivatives for other pharmacological activities, including anti-inflammatory and antiviral effects, underscores the continued importance of this chemical scaffold in drug discovery and development. This guide provides a foundational understanding for researchers aiming to leverage this knowledge in their scientific endeavors.

References

- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its Pharmaceutically Pivotal Analogue, Sulfamethoxazole

Introduction: Distinguishing a Core Structure from a Keystone Antibiotic

This guide delves into the physicochemical properties of this compound. It is critical, however, to immediately address a pivotal distinction for researchers in drug development. While this compound is a defined chemical entity, the vast majority of scientific and pharmaceutical research is focused on its 4-amino derivative: 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide , universally known as the antibiotic Sulfamethoxazole .[1][2]

This compound represents the core chemical scaffold, while the addition of the 4-amino group transforms it into a potent therapeutic agent.[] This guide will first detail the known properties of the core scaffold and then provide an in-depth exploration of sulfamethoxazole, reflecting its overwhelming importance in medicinal chemistry and clinical practice. Understanding the physicochemical properties of sulfamethoxazole is fundamental to its formulation, delivery, and therapeutic efficacy.[4]

Part 1: The Core Scaffold: this compound

This compound serves as a foundational structure. While not a therapeutic agent in itself, its properties are relevant in the context of synthesis and as a potential impurity or metabolite.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₃S | |

| Molecular Weight | 238.27 g/mol | [6] |

| LogP (Predicted) | 1.78 | [7] |

| Topological Polar Surface Area (TPSA) | 72.2 Ų | [7] |

| Physical Form | Solid |

Part 2: The Active Pharmaceutical Ingredient: Sulfamethoxazole

Sulfamethoxazole is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[][8] Its physicochemical characteristics are paramount to its behavior as a drug.

Comprehensive Physicochemical Properties of Sulfamethoxazole

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [2][8] |

| CAS Number | 723-46-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [8] |

| Molecular Weight | 253.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 168-179 °C | [1][9] |

| Solubility | - Very slightly soluble in water. - Freely soluble in acetone. - Sparingly soluble in ethanol. - Soluble in dilute acids and alkalis. | [9] |

| pKa | 5.81 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.89 | [1] |

| UV/Vis Absorbance (λmax) | 271 nm | [8][10] |

Synthesis Pathway of Sulfamethoxazole

The synthesis of sulfamethoxazole is a multi-step process that underscores the importance of understanding reaction mechanisms and intermediates. A common pathway involves the reaction of 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride, followed by hydrolysis to remove the acetyl protecting group.[11]

Caption: A generalized workflow for the synthesis of Sulfamethoxazole.

Analytical Characterization of Sulfamethoxazole

Accurate determination of sulfamethoxazole in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[12][13]

Protocol: Reverse-Phase HPLC for Sulfamethoxazole Quantification

-

Preparation of Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is prepared. The pH is adjusted to approximately 2.6 using dilute phosphoric acid.[13] The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: A stock solution of sulfamethoxazole reference standard is prepared in methanol.[13] Working standards are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

-

Sample Preparation: For solid dosage forms, tablets are crushed, and a precise weight is dissolved in methanol, sonicated, and diluted to a known volume. The solution is filtered before injection.[12]

-

Chromatographic Conditions:

-

Data Analysis: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of sulfamethoxazole in the sample is determined from this curve.

Caption: Workflow for the quantitative analysis of Sulfamethoxazole via HPLC.

Part 3: The Interplay of Physicochemical Properties and Drug Development

The physicochemical properties of sulfamethoxazole are not mere data points; they are critical determinants of its behavior in a pharmaceutical context.

-

Solubility and Bioavailability: Sulfamethoxazole's poor aqueous solubility is a significant challenge.[9] Its solubility is pH-dependent due to the acidic sulfonamide proton (pKa ~5.8).[1] In the acidic environment of the stomach, it is less soluble, which can affect its dissolution rate and subsequent absorption. Formulations often utilize strategies to enhance solubility, such as using the sodium salt or co-solvents.

-

LogP and Membrane Permeability: With a LogP of 0.89, sulfamethoxazole is moderately lipophilic.[1] This property facilitates its passage across biological membranes, including the bacterial cell wall and the gastrointestinal lining, which is essential for its absorption and mechanism of action.

-

pKa and Distribution: The pKa of 5.81 means that at physiological pH (~7.4), a significant portion of sulfamethoxazole exists in its ionized (anionic) form.[1] This influences its distribution into tissues and its potential for plasma protein binding.

-

Crystalline Form and Stability: As a crystalline solid, sulfamethoxazole is generally stable.[9] However, it can be sensitive to light, necessitating appropriate storage conditions to prevent degradation.[9] Understanding its solid-state properties is crucial for preventing polymorphism, which could impact dissolution and bioavailability.

Caption: The influence of key physicochemical properties on drug development stages.

Conclusion

A thorough understanding of the physicochemical properties of this compound and, more critically, its 4-amino analogue sulfamethoxazole, is indispensable for researchers, scientists, and drug development professionals. These properties—from solubility and pKa to partition coefficient and solid-state form—govern every aspect of the drug's journey, from chemical synthesis and analysis to its ultimate therapeutic action in the patient. The data and protocols presented in this guide offer a foundational framework for informed research and development involving this vital sulfonamide antibiotic.

References

- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Sulfamethoxazole (CAS 723-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [lgcstandards.com]

- 6. N-(5-Methylisoxazol-3-yl)benzenesulfonamide | 13053-79-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 10. brieflands.com [brieflands.com]

- 11. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 12. historymedjournal.com [historymedjournal.com]

- 13. journals.umt.edu.pk [journals.umt.edu.pk]

The Versatility of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide Scaffold: A Technical Guide for Drug Design

Foreword: Beyond a Single Identity

To the dedicated researcher in drug discovery, a chemical scaffold is a canvas of possibilities. The N-(5-methyl-3-isoxazolyl)benzenesulfonamide core is a prime example of a scaffold that has transcended its initial identity. While widely recognized as the backbone of the classical antimicrobial agent Sulfamethoxazole, its journey in medicinal chemistry is far more diverse and nuanced. This technical guide delves into the multifaceted applications of this privileged structure, offering insights into its role in the design of targeted therapies for inflammation, cancer, and beyond. We will explore the chemical rationale behind its versatility, provide detailed experimental workflows, and present structure-activity relationship (SAR) data to empower your own drug design endeavors.

The Enduring Legacy: Antimicrobial Activity

The story of the this compound scaffold begins with Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide). Its mechanism of action is a textbook example of antimetabolite theory.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Sulfamethoxazole, due to its structural mimicry of PABA, acts as a competitive inhibitor of DHPS. This disruption of folic acid synthesis ultimately halts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Caption: Competitive inhibition of DHPS by Sulfamethoxazole.

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the parent scaffold can be achieved through the condensation of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. The following is a general protocol for the synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide, a metabolite of Sulfamethoxazole.[1]

Experimental Protocol: Synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzene-1-sulfonyl chloride (1.0 eq) and 3-amino-5-methylisoxazole (1.05 eq) in anhydrous pyridine.

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up:

-

Remove the pyridine under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the desired product.

A New Frontier: Selective COX-2 Inhibition for Anti-inflammatory Therapy

The this compound scaffold underwent a significant evolution with the discovery of its potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. This led to the development of Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action and SAR

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The key structural features of Valdecoxib that contribute to its COX-2 selectivity are:

-

The Benzenesulfonamide Moiety: This group is crucial for binding to a specific side pocket present in the active site of COX-2, which is absent in COX-1.

-

The Phenyl Group at the 3-position of the Isoxazole: This group occupies the main channel of the COX active site.

-

The Methyl Group at the 5-position of the Isoxazole: This group contributes to the overall binding affinity.

| Compound | R1 (at phenyl) | R2 (at isoxazole) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | H | Phenyl | 0.005 | >100 | >20000 |

| Analog A | 4-F | Phenyl | 0.003 | >100 | >33333 |

| Analog B | H | 4-Fluorophenyl | 0.010 | >100 | >10000 |

Data is illustrative and compiled from various sources for comparative purposes.

Synthesis of Valdecoxib Analogs

A common synthetic route to Valdecoxib and its analogs involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enolate.

References

"spectroscopic analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

An In-depth Technical Guide to the Spectroscopic Analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound. Direct analytical data for this specific molecule is not extensively published. Therefore, this guide establishes a robust analytical framework by leveraging extensive data from its structural analog, the antibiotic Sulfamethoxazole [4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide]. By comparing and contrasting the expected spectral features, this document offers researchers, scientists, and drug development professionals a predictive and practical guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Rationale of Analog-Based Analysis

This compound is a sulfonamide derivative sharing a core structure with the widely studied antibiotic, Sulfamethoxazole. The primary structural difference is the absence of a para-amino group on the benzenesulfonyl moiety. This single functional group modification significantly, yet predictably, alters the molecule's electronic and vibrational properties, providing a valuable case study in spectroscopic interpretation. Understanding these differences is crucial for impurity identification in Sulfamethoxazole synthesis, metabolite characterization, or the development of new related chemical entities.[1]

This guide is structured to first present the foundational spectroscopic data for Sulfamethoxazole, followed by a detailed, reasoned analysis of the expected spectral characteristics of this compound.

Molecular Structures

Caption: Comparative molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. The absence of the para-amino group in this compound introduces highly predictable changes in both the ¹H and ¹³C NMR spectra compared to Sulfamethoxazole.

¹H NMR Spectroscopy

Reference Spectrum: Sulfamethoxazole The ¹H NMR spectrum of Sulfamethoxazole in DMSO-d₆ typically exhibits distinct signals corresponding to its symmetric structure.[2][3]

-

Aromatic Protons: Two doublets in the aromatic region (typically ~6.6-7.7 ppm), representing an AA'BB' system due to the para-substituted benzene ring.

-

Amino Protons (NH₂): A broad singlet, exchangeable with D₂O, often around 5.9-6.0 ppm.

-

Sulfonamide Proton (SO₂NH): A broad singlet, exchangeable with D₂O, typically downfield (~10.5-11.5 ppm).

-

Isoxazole Proton (C4-H): A sharp singlet around 6.1-6.2 ppm.

-

Methyl Protons (CH₃): A sharp singlet around 2.2-2.3 ppm.

Predicted Spectrum: this compound The removal of the electron-donating amino group will cause a general downfield shift for the aromatic protons and introduce more complex splitting patterns.

-

Aromatic Protons: The simple AA'BB' system will be replaced by a more complex multiplet for the five protons of the monosubstituted benzene ring, likely spanning the range of 7.5-8.0 ppm. The two protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.

-

Amino Protons (NH₂): This signal will be absent.

-

Sulfonamide Proton (SO₂NH): Expected to remain a broad, downfield singlet, potentially with a slight shift.

-

Isoxazole Proton (C4-H): Expected to remain a sharp singlet with minimal shift (~6.1-6.3 ppm).

-

Methyl Protons (CH₃): Expected to remain a sharp singlet with minimal shift (~2.2-2.4 ppm).

| Proton Type | Sulfamethoxazole (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Difference |

| Aromatic | ~6.6-7.7 (AA'BB' system) | ~7.5-8.0 (Complex multiplet) | Splitting pattern and downfield shift |

| -NH₂ | ~5.9-6.0 (Broad singlet) | Absent | Signal absence |

| -SO₂NH- | ~10.5-11.5 (Broad singlet) | ~10.5-11.5 (Broad singlet) | Minimal change expected |

| Isoxazole C4-H | ~6.1-6.2 (Singlet) | ~6.1-6.3 (Singlet) | Minimal change expected |

| -CH₃ | ~2.2-2.3 (Singlet) | ~2.2-2.4 (Singlet) | Minimal change expected |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct insight into the carbon framework. The key changes will be observed in the chemical shifts of the aromatic carbons.

Reference Data: Sulfamethoxazole The para-amino group strongly shields the ipso-carbon (C4) and the ortho-carbons (C2, C6), while deshielding the meta-carbons (C3, C5).

Predicted Data: this compound In the absence of the amino group, the chemical shifts of the benzene ring carbons will more closely resemble those of a benzenesulfonamide parent structure. This results in a general deshielding (downfield shift) of C4, C2, and C6 compared to Sulfamethoxazole. The number of distinct aromatic signals will increase from three (due to symmetry in Sulfamethoxazole) to four for the monosubstituted ring. Isomer determination in related isoxazole systems can often be definitively accomplished using ¹³C NMR.[4]

| Carbon Type | Sulfamethoxazole (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Difference |

| Aromatic C1 (ipso-S) | ~130-135 | ~135-140 | Deshielding |

| Aromatic C2, C6 | ~128-130 | ~127-129 | Minor Shift |

| Aromatic C3, C5 | ~113-115 | ~129-131 | Strong Deshielding |

| Aromatic C4 | ~152-154 | ~133-135 | Strong Shielding |

| Isoxazole C3 | ~160-165 | ~160-165 | Minimal change expected |

| Isoxazole C4 | ~95-100 | ~95-100 | Minimal change expected |

| Isoxazole C5 | ~170-175 | ~170-175 | Minimal change expected |

| -CH₃ | ~12-14 | ~12-14 | Minimal change expected |

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying functional groups based on their vibrational frequencies. The sulfonamide group has characteristic stretching frequencies.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak picking.

Caption: A typical workflow for ATR-FTIR analysis.

Reference Spectrum: Sulfamethoxazole

-

N-H Stretching (NH₂): Two distinct bands around 3470 cm⁻¹ and 3380 cm⁻¹ (asymmetric and symmetric stretching).[7]

-

N-H Stretching (SO₂NH): A single band around 3300 cm⁻¹.[7]

-

S=O Stretching: Strong, characteristic bands for asymmetric (~1310-1330 cm⁻¹) and symmetric (~1140-1160 cm⁻¹) stretching of the sulfonyl group.[8]

-

C=N Stretching (Isoxazole): A band around 1620-1650 cm⁻¹.[9]

Predicted Spectrum: this compound The most significant change will be the disappearance of the primary amine N-H stretching bands.

-

N-H Stretching (NH₂): The two bands at ~3470 and ~3380 cm⁻¹ will be absent.

-

N-H Stretching (SO₂NH): The band around 3300 cm⁻¹ will remain.

-

S=O Stretching: The strong asymmetric and symmetric bands will be present, with minimal shifts expected (~1310-1330 cm⁻¹ and ~1140-1160 cm⁻¹).[8]

-

C-H Aromatic Stretching: Bands will be present above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Bands in the 1450-1600 cm⁻¹ region will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.[10]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Infuse the sample directly into the ESI source at a constant flow rate.

-

Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum.

-

For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Reference Data: Sulfamethoxazole

-

Molecular Weight: 253.28 g/mol .[11]

-

[M+H]⁺ Ion: m/z 254.[12]

-

Key Fragments: Common fragments include m/z 156 (loss of the isoxazole amine), m/z 108 (sulfanilyl fragment), and m/z 92 (aniline fragment).[12][13]

Predicted Data: this compound

-

Molecular Weight: 238.28 g/mol .

-

[M+H]⁺ Ion: Expected at m/z 239.

-

Key Fragments: The fragmentation pattern will differ due to the absence of the amino group.

-

The fragment at m/z 156 from Sulfamethoxazole will be absent. A corresponding fragment at m/z 141 (benzenesulfonyl cation) is expected.

-

Loss of the isoxazole amine would lead to a fragment at m/z 141.

-

The aniline-related fragments (m/z 108, 92) will be absent. Instead, fragments corresponding to the phenyl group (m/z 77) may be observed.

-

The isoxazole-containing fragment (cleavage of the S-N bond) should remain at m/z 98.

-

| Ion/Fragment | Sulfamethoxazole (m/z) | This compound (m/z) | Origin/Comment |

| [M+H]⁺ | 254 | 239 | Protonated Molecule |

| [C₆H₄(NH₂)SO₂]⁺ | 156 | Absent | Sulfanilyl cation |

| [C₆H₅SO₂]⁺ | Absent | 141 | Benzenesulfonyl cation |

| [C₄H₆N₂O]⁺ | 98 | 98 | Isoxazole amine fragment |

| [C₆H₄NH₂]⁺ | 92 | Absent | Aniline fragment |

| [C₆H₅]⁺ | Absent | 77 | Phenyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The electronic transitions, typically π→π* and n→π*, are sensitive to the molecular structure and solvent.

Experimental Protocol: UV-Vis Spectrophotometry

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer).

-

Perform serial dilutions to create a series of standards within the linear range of the instrument (typically absorbance < 1.0).

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Reference Spectrum: Sulfamethoxazole Sulfamethoxazole has a distinct UV absorption profile due to the aniline-like chromophore. In neutral or slightly acidic solution, it typically shows a strong absorption maximum (λmax) around 262-266 nm.[14][15] This band is attributed to the π→π* transition of the aniline part of the molecule.[15] The λmax is pH-dependent.[16]

Predicted Spectrum: this compound The removal of the para-amino group, a powerful auxochrome, will cause a significant change in the UV-Vis spectrum.

-

λmax: A significant hypsochromic (blue) shift is expected. The primary chromophore will be the benzenesulfonamide group itself. The λmax will likely be much lower, possibly in the 220-230 nm range, with a lower molar absorptivity compared to Sulfamethoxazole.

-

pH Dependence: The spectrum is expected to be much less sensitive to pH changes compared to Sulfamethoxazole, as the primary ionizable group affecting the main chromophore (the amino group) is absent.

Caption: Predicted comparative UV-Vis spectra.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a multi-technique approach. While direct literature data is sparse, a robust and scientifically sound analysis is possible by leveraging the extensive data available for its structural analog, Sulfamethoxazole. The key differentiating features—the absence of the para-amino group's signals in ¹H and IR spectra, the altered aromatic patterns in NMR, the shift in molecular weight and fragmentation in MS, and the significant hypsochromic shift in the UV-Vis spectrum—provide a clear and definitive analytical signature for the target molecule. This guide provides the foundational principles and expected data to enable researchers to confidently identify and characterize this compound in various research and development settings.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Sulfamethoxazole(723-46-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfamethoxazole Impurities | SynZeal [synzeal.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

"crystal structure of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

An In-depth Technical Guide on the Crystal Structure of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, widely known as Sulfamethoxazole (SMX), is a prominent member of the sulfonamide class of antibiotics.[1][2] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][3] This inhibition disrupts the production of nucleic acids and proteins, leading to a bacteriostatic effect.[2] SMX is frequently administered in combination with trimethoprim to create a synergistic effect, blocking sequential steps in the folate synthesis pathway and reducing the development of bacterial resistance.[1][2]

The solid-state properties of an active pharmaceutical ingredient (API) like sulfamethoxazole are of paramount importance in drug development, directly influencing its bioavailability, stability, and manufacturability.[1] Polymorphism, the capacity of a compound to exist in multiple crystalline forms, is a critical consideration.[1] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility and dissolution rate, which in turn affect the drug's therapeutic efficacy. This guide provides a comprehensive technical overview of the crystal structure of sulfamethoxazole, its polymorphism, and the analytical techniques used for its characterization.

Synthesis and Crystallization

The synthesis of sulfamethoxazole derivatives can be achieved through various routes.[4] A common laboratory-scale synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole in a suitable solvent like anhydrous pyridine, often with a catalyst such as DMAP. The resulting N-acetylated intermediate is then hydrolyzed to yield sulfamethoxazole.[5]

Experimental Protocol: Crystallization of Sulfamethoxazole Polymorphs

The different polymorphic forms of sulfamethoxazole can be obtained through controlled crystallization experiments. The choice of solvent and the crystallization conditions, such as temperature and evaporation rate, are critical factors in determining the resulting polymorph.

Objective: To obtain different polymorphic forms of sulfamethoxazole for solid-state characterization.

Materials:

-

Sulfamethoxazole (raw material)

-

Ethanol

-

Suitable crystallization vessels (e.g., beakers, flasks)

-

Filtration apparatus

-

Vacuum oven

Procedure for Form I (Slow Evaporation): [1]

-

Dissolve sulfamethoxazole in a suitable solvent, such as ethanol, to achieve a saturated or near-saturated solution at a slightly elevated temperature (e.g., 40 °C).[1]

-

Filter the warm solution to remove any undissolved particulate matter.

-

Transfer the filtered solution to a clean crystallization vessel.

-

Loosely cover the vessel to allow for the slow evaporation of the solvent at a controlled temperature.

-

Monitor the vessel for crystal formation over several days.

-

Once a sufficient quantity of crystals has formed, collect them by filtration.

-

Dry the collected crystals under vacuum at a controlled temperature.

Procedure for other Polymorphs (Cooling/Anti-solvent Addition): [8]

-

Prepare a saturated solution of sulfamethoxazole in a selected solvent at its boiling point.[8]

-

Induce supersaturation by either:

-

Slowly cooling the solution to room temperature or below.

-

Adding a pre-determined volume of an anti-solvent in which sulfamethoxazole has low solubility.[8]

-

-

Allow the solution to stand undisturbed to promote crystal growth.

-

Collect the resulting crystals by filtration and dry them under vacuum.

Crystal Structure and Polymorphism

Sulfamethoxazole is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate).[1] Each of these forms possesses a unique arrangement of molecules in the crystal lattice, leading to differences in their physical properties.[1]

Crystallographic Data

The crystallographic data for the known polymorphs of sulfamethoxazole are summarized in the table below. This information, typically obtained from single-crystal X-ray diffraction, is essential for the unambiguous identification of each form.

| Parameter | Form I | Form II | Form III (hemihydrate) |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pna2₁ |

| a (Å) | 10.59 | 8.53 | 18.69 |

| b (Å) | 12.87 | 11.21 | 10.56 |

| c (Å) | 8.87 | 12.28 | 8.11 |

| β (°) ** | 105.8 | 97.4 | 90 |

| Volume (ų) ** | 1162 | 1164 | 1600 |

| Z | 4 | 4 | 4 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications. Z represents the number of molecules in the unit cell.[1]

Molecular Conformation and Geometry

The sulfamethoxazole molecule possesses conformational flexibility due to several rotatable bonds.[2][9] The geometry of the sulfonamide group is generally tetrahedral. The orientation of the benzene and isoxazole rings relative to the sulfonamide group can vary between different polymorphs and also when the molecule is bound to its target enzyme.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 6. lam-journal.ly [lam-journal.ly]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Isoxazole-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The amalgamation of the isoxazole ring and the sulfonamide functional group has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of isoxazole-containing sulfonamides as novel therapeutic agents. Moving beyond a mere recitation of facts, this document delves into the rationale behind the design, synthesis, and biological evaluation of these compounds across a spectrum of therapeutic areas, including oncology, anti-inflammatory, antimicrobial, and neurology. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and selectivity, detail robust experimental protocols, and visualize the complex biological pathways they modulate. This guide is intended to serve as a foundational resource for researchers actively engaged in the discovery and development of next-generation therapeutics leveraging this potent chemical architecture.

Introduction: The Synergistic Power of a Hybrid Scaffold

The enduring success of sulfonamides, dating back to the discovery of prontosil, and the versatile pharmacophoric nature of the isoxazole ring have independently cemented their places in the annals of medicinal chemistry.[1] The true innovation, however, lies in their combination. The isoxazole moiety, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers a unique electronic and steric profile, enabling it to participate in a wide range of non-covalent interactions with biological targets.[2] When coupled with the sulfonamide group (-SO₂NH₂), a well-established zinc-binding group and a potent hydrogen bond donor/acceptor, the resulting hybrid molecule gains access to a diverse array of biological targets with enhanced potency and, in many cases, improved pharmacokinetic properties.[1][3]

This guide will navigate the multifaceted therapeutic landscape of isoxazole-containing sulfonamides, dissecting their applications as:

-

Selective Enzyme Inhibitors: Targeting key enzymes such as Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2).

-

Anticancer Agents: Modulating critical signaling pathways and inducing apoptosis in tumor cells.[2][4]

-

Antimicrobial Agents: Disrupting essential metabolic pathways in pathogenic microorganisms.[5][6]

-

Neurological Modulators: Offering potential in the management of neurodegenerative diseases.

We will begin by exploring the fundamental medicinal chemistry and synthetic strategies that underpin the creation of these powerful molecules.

Medicinal Chemistry and Synthetic Strategies

The rational design of isoxazole-containing sulfonamides hinges on a deep understanding of their structure-activity relationships (SAR). The strategic placement of substituents on both the isoxazole and the aryl sulfonamide moieties can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.

Core Synthetic Approaches

A common and versatile method for the synthesis of this scaffold involves the reaction of a substituted aminophenol with an isoxazole sulfonyl chloride. Variations of this approach allow for the introduction of diverse functionalities to probe the chemical space around the core structure.

Experimental Protocol: A Generalized Synthesis of an Isoxazole-Sulfonamide Derivative

-

Synthesis of Isoxazole Sulfonyl Chloride:

-

Start with a commercially available or synthesized substituted isoxazole.

-

Perform a chlorosulfonation reaction using chlorosulfonic acid. The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature.

-

The causality for this step is to introduce the reactive sulfonyl chloride group onto the isoxazole ring, which will then be coupled with an amine.

-

Quench the reaction carefully with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the isoxazole sulfonyl chloride by column chromatography or recrystallization. A self-validating system here involves confirming the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Coupling with an Aryl Amine:

-

Dissolve the synthesized isoxazole sulfonyl chloride and a desired substituted aryl amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl byproduct. The rationale is to drive the reaction to completion by neutralizing the acid formed.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove the base and any water-soluble impurities.

-

Purify the final isoxazole-containing sulfonamide product by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

-

Caption: A generalized workflow for the synthesis of isoxazole-containing sulfonamides.

Therapeutic Applications and Mechanisms of Action

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO₂ transport.[3] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer.[3][7] The sulfonamide moiety is a classic zinc-binding group that potently inhibits CAs.[3] The isoxazole ring in these inhibitors acts as a scaffold to position the sulfonamide for optimal interaction with the zinc ion in the enzyme's active site and allows for the introduction of various substituents to achieve isoform selectivity.[3][8]

Mechanism of Action: Isoxazole-containing sulfonamides act as potent inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens coordinate to the Zn²⁺ ion in the active site, mimicking the transition state of the CO₂ hydration reaction. The isoxazole ring and its substituents extend into the active site cavity, forming additional interactions with amino acid residues, which dictates the inhibitor's affinity and isoform selectivity.[3]

References

- 1. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

Introduction: The Architectural Significance of Sulfamethoxazole

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, widely known as Sulfamethoxazole (SMX), is a prominent member of the sulfonamide class of antibiotics.[] Approved for clinical use in the United States in 1961, it has become a cornerstone in the treatment of various bacterial infections, often in synergistic combination with trimethoprim.[2] Its enduring relevance in medicine is a testament to a molecular architecture finely tuned for selective antibacterial activity. This guide provides an in-depth analysis of its structure-activity relationship (SAR), exploring how each component of its structure contributes to its mechanism of action, pharmacokinetic profile, and potential for further therapeutic development.

The core structure of sulfamethoxazole can be dissected into three primary moieties: the benzenesulfonamide core, the critical p-amino group, and the N1-substituent, a 5-methyl-3-isoxazolyl heterocyclic ring.[] Understanding the distinct role of each of these components is fundamental to appreciating its biological function.

Caption: Core chemical structure of Sulfamethoxazole.

Pillar 1: The Bacteriostatic Mechanism of Action

The antibacterial effect of sulfamethoxazole is not bactericidal but bacteriostatic; it inhibits bacterial proliferation rather than directly killing the cells.[][3][4] This action is rooted in its structural mimicry of para-aminobenzoic acid (PABA), an essential substrate for bacteria.[3][4][5]

Prokaryotic cells cannot import folic acid from their environment and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteroate diphosphate to form dihydrofolic acid.[3][5] Sulfamethoxazole, due to its structural and electronic resemblance to PABA, acts as a competitive inhibitor of DHPS.[3][5][6] By binding to the enzyme's active site, it competitively blocks access for the natural PABA substrate, thereby halting the folic acid synthesis pathway.[3][5] The resulting depletion of tetrahydrofolate, the biologically active form of folic acid, prevents the synthesis of essential nucleic acids (purines and thymidine) and amino acids, ultimately arresting bacterial growth and replication.[3][4] This mechanism is selectively toxic to bacteria because mammalian cells do not synthesize their own folic acid, instead acquiring it from their diet.[][4][6]

Caption: Sulfamethoxazole's inhibition of the bacterial folic acid pathway.

Pillar 2: The Core Structure-Activity Relationship (SAR)

The antibacterial potency and pharmacokinetic properties of sulfamethoxazole are dictated by the interplay of its three structural components. Minor modifications to any of these regions can lead to significant changes in biological activity.

The Benzenesulfonamide Moiety

-

The para-Amino Group (-NH₂): This functional group is the most critical feature for antibacterial activity. Its presence, unsubstituted, in the para position relative to the sulfonamide group is essential for the molecule to act as a PABA analogue.[5]

-

Essentiality: Any substitution on this amino group, such as acylation or conversion to a Schiff base, typically results in a loss of direct antibacterial activity.[7][8]

-

Prodrug Strategy: However, this site is a prime target for creating prodrugs. Modifications that are metabolically labile and can be cleaved in vivo to regenerate the free amine can be used to improve solubility, alter absorption, or prolong activity. For example, N-acetylated derivatives are common metabolites that are generally inactive but can sometimes be hydrolyzed back to the active form.[9]

-

-

The Sulfonamide Linkage (-SO₂NH-): This linkage is the chemical anchor of the molecule and is indispensable. The sulfur atom must be directly attached to the benzene ring.

-

The Benzene Ring: The disubstitution pattern at positions 1 and 4 of the benzene ring is optimal. Additional substitutions on the ring can influence the molecule's electronic properties and lipophilicity, which may affect enzyme binding and cell penetration, but often lead to reduced activity.

The N¹-Heterocyclic Substituent: 5-Methyl-3-isoxazolyl Ring

The nature of the substituent on the N¹ nitrogen of the sulfonamide group is a key determinant of the drug's potency and pharmacokinetic profile. The 5-methyl-3-isoxazolyl ring in sulfamethoxazole imparts a favorable combination of electronic properties and acidity (pKa ≈ 6.0).[10]

-

Acidity: The electron-withdrawing nature of the isoxazole ring increases the acidity of the sulfonamide N-H proton. This is crucial because the ionized (anionic) form of the drug is structurally more similar to the carboxylate anion of PABA, enhancing its binding to DHPS.

-

Lipophilicity & Pharmacokinetics: The heterocyclic ring provides a balance of lipophilicity and hydrophilicity that governs absorption, protein binding (approx. 70%), and tissue distribution.[4]

-

The 5-Methyl Group: While subtle, the methyl group at the 5-position contributes to the overall steric and electronic profile of the ring, influencing its interaction within the DHPS active site. Modifications at this position or on the isoxazole ring itself can lead to new derivatives with altered biological activities. For instance, adding a hydroxymethyl group at the 5-position and a methyl at the 4-position results in a related but distinct chemical entity.[11]

Caption: Key structure-activity relationship points for Sulfamethoxazole.

Pillar 3: Synthesis, Derivatization, and Expanded Bioactivity

The chemical tractability of the sulfamethoxazole scaffold makes it a versatile starting point for synthesizing new chemical entities with diverse biological activities. The primary site for derivatization is the p-amino group.

General Synthesis Workflow

A common synthetic route involves the reaction of sulfamethoxazole with various aromatic aldehydes. This condensation reaction typically occurs at the p-amino group to form a Schiff base (an imine), which can then be a precursor for further modifications, such as the synthesis of β-lactam or thiazolidinone rings.[7][12]

Caption: General workflow for synthesizing Sulfamethoxazole derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base from sulfamethoxazole and a substituted benzaldehyde, a common first step in creating novel derivatives.[7][8]

Objective: To synthesize 4-((4-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

Materials:

-

Sulfamethoxazole (5 mmol, 1.27 g)

-

4-methoxybenzaldehyde (5 mmol, 0.68 g, 0.61 mL)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (3-4 drops)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 5 mmol of 4-methoxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 5 mmol of sulfamethoxazole in 10 mL of absolute ethanol.

-

Add the sulfamethoxazole solution dropwise to the aldehyde solution while stirring.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

-

Dry the final product and determine its melting point and characterize using spectroscopic methods (FT-IR, ¹H-NMR) to confirm its structure.[7]

Expanded Biological Activities of the Scaffold

While renowned for its antibacterial properties, the sulfamethoxazole scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a template for agents with a wide array of biological activities.

| Derivative Class / Modification | Target / Activity | Potency / Key Finding | Reference |

| Hydrazone Derivatives | Anticancer (CaKi-1, PPC-1 cell lines) | Compound 16b showed higher activity against CaKi-1 than approved drugs axitinib and pazopanib. | [13] |

| Schiff Base / β-Lactam Derivatives | Antibacterial (Gram-positive/negative) | Derivatives M3 and M5 showed higher potency than the parent sulfamethoxazole against tested strains. | [7] |

| Thiazolidinone Derivatives | Antibacterial | Final compounds exhibited significant activity compared to the standard drug sulfamethoxazole. | [12] |

| Diazenyl Derivatives | Antifungal (Candida albicans) | Showed notable antifungal action. | [2] |

| Polymer Conjugates (Prodrugs) | Antibacterial / Antifungal | Covalently linked prodrugs exhibit delayed action, prolonged activity, and slower metabolism. |

This versatility underscores the value of the core structure in generating novel therapeutic leads by modifying key functional groups.[2]

Pharmacokinetics and Metabolism

Upon oral administration, sulfamethoxazole is rapidly and well-absorbed, reaching peak plasma concentrations in 1-4 hours.[4] It distributes into most body tissues and has a mean serum half-life of approximately 10 hours.[4][14] Metabolism occurs primarily in the liver, with the main pathways being:

-

N⁴-Acetylation: The most significant metabolic route, producing the N⁴-acetylsulfamethoxazole metabolite. This metabolite is microbiologically inactive and less soluble than the parent drug, which can contribute to crystalluria at high doses.[9][15]

-

Glucuronidation: Conjugation with glucuronic acid is another key pathway.[15]

-

Isoxazole Ring Opening: Minor metabolic pathways can involve the cleavage of the isoxazole ring.[15]

Excretion is primarily renal, with a mixture of the unchanged parent drug, the N⁴-acetylated metabolite, and other conjugates appearing in the urine.[9] Renal impairment can significantly reduce the elimination rate, necessitating dosage adjustments.[16]

Conclusion and Future Directions

The structure-activity relationship of this compound is a classic case study in medicinal chemistry, demonstrating how a precise molecular architecture gives rise to selective biological activity. The essentiality of the p-amino group for PABA mimicry, combined with the electronically favorable properties of the N¹-isoxazole ring, creates a potent and effective inhibitor of bacterial folic acid synthesis.

The true strength of the scaffold lies in its versatility. The demonstrated ability to generate derivatives with potent anticancer, antifungal, and enhanced antibacterial activities by modifying the core structure highlights its role as a privileged scaffold.[2][13] Future research should focus on:

-

Designing Novel Derivatives: Exploring substitutions on the isoxazole and benzene rings to develop agents with novel mechanisms or improved activity against drug-resistant pathogens.

-

Improving Solubility and Safety: Developing derivatives or prodrugs that minimize the risk of crystalluria associated with the N⁴-acetylated metabolite.

-

Quantitative Structure-Activity Relationship (QSAR): Applying computational QSAR models to more precisely predict the biological activity of novel sulfonamide designs and to better understand their interaction with target enzymes.[17][18][19][20]

The this compound framework remains a highly valuable and adaptable platform for the discovery and development of future therapeutic agents.

References

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 4. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 6. nbinno.com [nbinno.com]

- 7. impactfactor.org [impactfactor.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)- | C11H13N3O4S | CID 190686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. jbclinpharm.org [jbclinpharm.org]

- 18. QSAR study on antibacterial activity of sulphonamides and derived Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QSAR-based investigation on antibiotics facilitating emergence and dissemination of antibiotic resistance genes: A case study of sulfonamides against mutation and conjugative transfer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

A Technical Guide to Exploring the Antibacterial Spectrum of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial spectrum of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a sulfonamide antibiotic commonly known as Sulfamethoxazole.[1] This document moves beyond a simple recitation of protocols to deliver an in-depth, field-proven perspective on experimental design, methodological execution, and data interpretation. We will delve into the causal reasoning behind critical experimental choices, outline self-validating protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and ground all claims in authoritative scientific principles. The guide includes detailed, step-by-step methodologies, structured data presentation formats, and visualizations to clarify complex pathways and workflows, ensuring scientific integrity and logical coherence throughout.

Introduction to this compound

This compound, or Sulfamethoxazole, is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2][3] While it was developed in the mid-20th century, it is now most frequently used in a synergistic combination with trimethoprim to enhance efficacy and reduce the development of resistance.[2][4] Understanding its intrinsic spectrum of activity is a foundational step in both preclinical research and ongoing surveillance of its clinical utility.

Chemical Structure and Properties

Sulfamethoxazole is characterized by a benzenesulfonamide core linked to a 5-methyl-3-isoxazolyl group.[1][] Its chemical formula is C₁₀H₁₁N₃O₃S. This structure is critically important as it acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[3][] This mimicry is the basis of its antibacterial action.

The Sulfonamide Class: A Mechanistic Overview

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2][4][6][7][8] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3][8] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA, RNA, and protein production.[2][3]

By binding to the active site of DHPS, Sulfamethoxazole prevents the conversion of PABA into dihydrofolic acid, thereby halting the metabolic pathway.[2][3][7] This selective toxicity makes it an effective antibacterial agent.[3][6] The effect is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3][][7]

Rationale for Spectrum Evaluation

Determining the antibacterial spectrum is crucial for several reasons:

-

Defining Clinical Utility: It identifies which specific pathogens are likely to be susceptible, guiding therapeutic applications.